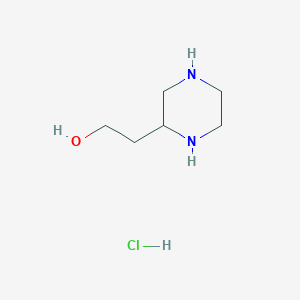

2-(Piperazin-2-yl)ethan-1-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

2-piperazin-2-ylethanol;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-9H,1-5H2;1H |

InChI Key |

LADHIBPXXSYBOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CCO.Cl |

Origin of Product |

United States |

The Enduring Significance of the Piperazine Scaffold

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the fields of advanced organic synthesis and medicinal chemistry. Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold." This term refers to molecular frameworks that are capable of interacting with multiple biological targets, thereby serving as a robust foundation for the development of new therapeutic agents.

The versatility of the piperazine moiety stems from several key characteristics. Its two nitrogen atoms can be independently functionalized, allowing for the creation of diverse molecular architectures with tailored properties. The piperazine ring can adopt various conformations, such as the chair and boat forms, which enables it to present appended functional groups in specific spatial orientations for optimal interaction with biological macromolecules. Furthermore, the basic nature of the piperazine nitrogens often enhances the aqueous solubility and pharmacokinetic profiles of drug candidates, crucial factors in their development.

The piperazine scaffold is a constituent of numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, anti-anginals, and anticancer agents. Its continued exploration in drug discovery highlights its enduring value in the quest for novel and effective medicines.

Structural and Isomeric Nuances of Piperazine Ethanol Derivatives

The compound 2-(Piperazin-2-yl)ethan-1-ol hydrochloride belongs to the broader class of piperazine-ethanol derivatives. The core structure features a piperazine (B1678402) ring substituted at the 2-position with a hydroxyethyl (B10761427) group. This substitution introduces a chiral center at the C2 position of the piperazine ring, leading to the existence of (R)- and (S)-enantiomers.

The specific stereochemistry of these enantiomers can significantly influence their biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the synthesis and evaluation of individual enantiomers of 2-(piperazin-2-yl)ethan-1-ol and its derivatives are crucial for understanding their structure-activity relationships.

Furthermore, the position of the ethanol (B145695) substituent on the piperazine ring gives rise to structural isomers. For instance, 1-(2-hydroxyethyl)piperazine, where the ethanol group is attached to one of the nitrogen atoms, is a common structural isomer. These isomers, while possessing the same molecular formula, can have markedly different chemical and biological properties due to the altered connectivity of the ethanol moiety.

Table 1: Comparison of Piperazine-Ethanol Isomers

| Feature | 2-(Piperazin-2-yl)ethan-1-ol | 1-(2-Hydroxyethyl)piperazine |

| Point of Attachment | Carbon atom (C2) of the piperazine ring | Nitrogen atom (N1) of the piperazine ring |

| Chirality | Chiral center at C2 | Achiral |

| Chemical Nature | Secondary amine and primary alcohol | Tertiary amine and primary alcohol |

| Reactivity | Offers sites for N- and O-functionalization | Offers sites for N'- and O-functionalization |

Research Directions for 2 Piperazin 2 Yl Ethan 1 Ol Hydrochloride and Its Analogs

Research involving 2-(Piperazin-2-yl)ethan-1-ol hydrochloride and its analogs is expanding, driven by the quest for novel compounds with specific biological activities. Current research trajectories are focused on several key areas:

Enzyme Inhibition: The structural motif of piperazine-ethanol is being explored for the development of enzyme inhibitors. For example, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been investigated as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer metabolism. nih.gov This suggests that analogs of 2-(piperazin-2-yl)ethan-1-ol could be designed to target other enzymes of therapeutic interest.

Neuropharmacology: The piperazine (B1678402) scaffold is a well-known pharmacophore for central nervous system (CNS) active agents. Researchers are investigating piperazine derivatives for their potential in treating neurodegenerative diseases like Alzheimer's. For instance, piperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticholinesterase activity. nih.gov The ethanolamine (B43304) portion of 2-(piperazin-2-yl)ethan-1-ol could be further modified to modulate interactions with specific neuronal receptors.

Anticancer Research: The piperazine core is a common feature in many anticancer agents. The ability to functionalize both the piperazine nitrogens and the hydroxyl group of the ethanol (B145695) side chain in 2-(piperazin-2-yl)ethan-1-ol provides a versatile platform for creating new anticancer drug candidates. Studies on sulfur-containing ethyl piperazine compounds have shown their potential in targeting pathways related to cancer and other diseases. mdpi.com

Radioprotective Agents: Recent studies have explored 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation. nih.gov This line of research could be extended to include derivatives of 2-(piperazin-2-yl)ethan-1-ol, investigating how the substitution pattern influences radioprotective efficacy.

A Privileged Scaffold in Emerging Research Frontiers

Foundational Synthesis of Piperazine-Ethanol Scaffolds

The construction of the core piperazine-ethanol structure can be achieved through several established and innovative synthetic routes. These methods primarily focus on the formation of the piperazine ring, often with the ethanol (B145695) side chain pre-installed on one of the precursors.

Reductive Amination Protocols for Piperazine Ring Formation

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of piperazine derivatives. researchgate.net This approach typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, or the reaction of a dialdehyde (B1249045) with a primary amine, followed by reduction of the resulting di-imine or enamine intermediates.

In the context of piperazine-ethanol scaffolds, a common strategy involves the reductive amination of a suitable amino alcohol with a protected or masked aminoacetaldehyde derivative. The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H₂/Pd/C, Pt/C) to hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃). researchgate.netmdpi.com For instance, the reaction of an N-protected aminoethanol with a glyoxal (B1671930) derivative under reductive conditions can lead to the formation of the desired piperazine ring.

A notable example is the synthesis of cariprazine's key intermediate, which involves a reductive amination step using a 5% Pt/C catalyst. mdpi.com This highlights the industrial applicability of this methodology. The reductive amination of β-keto esters with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride has also been employed to generate 1,4-diamine precursors for piperazine synthesis. nih.gov

Table 1: Reductive Amination Conditions for Piperazine Synthesis

| Reactants | Reducing Agent | Catalyst | Conditions | Product | Reference |

| Aldehyde & Piperazine | H₂ | 5% Pt/C | 0.5 mL/min flow rate | N-alkylated piperazine | mdpi.com |

| β-keto ester & NH₄OAc | NaBH₃CN | - | - | 2,3-substituted 1,4-diamine | nih.gov |

| Dioximes | H₂ | 5% Pd/C | 40 bar, 50 °C | Substituted piperazines | nih.gov |

| 6-bromonicotinaldehyde & N-ethylpiperazine | NaBH(OAc)₃ | - | - | Precursor for Abemaciclib | mdpi.com |

Cyclization Reactions from Diamine Precursors

The cyclization of linear diamine precursors is a fundamental and widely practiced strategy for constructing the piperazine core. nih.gov This approach offers a high degree of flexibility in introducing substituents onto both the carbon and nitrogen atoms of the piperazine ring.

Typically, a 1,2-diamine is reacted with a reagent containing a two-carbon unit that can react with both nitrogen atoms to form the heterocyclic ring. A classic example is the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. For substituted derivatives like 2-(piperazin-2-yl)ethan-1-ol, a common precursor would be a substituted N,N'-bis(2-hydroxyethyl)ethylenediamine derivative, which can undergo intramolecular cyclization, often under acidic or dehydrating conditions.

Recent advancements have focused on developing more efficient and stereocontrolled cyclization methods. For instance, the annulation of a 1,4-diamine with bromoethyldiphenylsulfonium triflate has been shown to yield piperazine products. nih.gov Another innovative approach involves the reductive cyclization of dioximes, which can be prepared from primary amines, to afford substituted piperazines. This method has been particularly successful in producing cis-2,6-disubstituted piperazines. nih.gov

Ammoniation Pathways for Ethoxylated Piperazines

The direct ammoniation of ethoxylated piperazines represents a more direct route to certain piperazine derivatives. This method typically involves the reaction of a di-ethoxylated precursor with ammonia (B1221849) or a primary amine under high pressure and temperature. While potentially more atom-economical, this approach can sometimes lead to a mixture of products and may require harsh reaction conditions.

A related strategy involves the ring-opening of activated cyclic precursors. For example, the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system has emerged as an efficient method for the synthesis of functionalized piperazines. rsc.org This technique can be used to introduce various substituents onto the piperazine nitrogen atoms.

Specific Preparation of this compound and its Salts

The synthesis of the target compound, this compound, involves the initial formation of the free base followed by salt formation.

Acid-Mediated Salt Formation

Once the 2-(piperazin-2-yl)ethan-1-ol free base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of basic compounds. The process involves dissolving the free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether, and then adding a solution of hydrochloric acid (HCl) in a compatible solvent. google.com The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and then dried.

The stoichiometry of the acid addition is crucial. Depending on the desired salt, one or two equivalents of HCl can be added to form the mono- or dihydrochloride (B599025) salt, respectively. The pH of the solution is carefully monitored during the addition to ensure the formation of the desired salt. For instance, in the preparation of a related piperazine derivative, the filtrate was adjusted to a pH of 1-2 with anhydrous ethanolic HCl to precipitate the hydrochloride salt. google.com

Chiral Synthesis and Stereochemical Control in 2-(Piperazin-2-yl)ethan-1-ol Derivatives

The presence of a stereocenter at the C2 position of the piperazine ring in 2-(piperazin-2-yl)ethan-1-ol means that it can exist as a pair of enantiomers. The development of asymmetric syntheses to access enantiomerically pure or enriched piperazine derivatives is a significant area of research, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

Several strategies have been developed to achieve stereochemical control in piperazine synthesis. One approach is to start from a chiral precursor, a strategy often referred to as the "chiral pool" approach. For example, chiral amino acids or amino alcohols can be used as starting materials to construct the piperazine ring with a defined stereochemistry. nih.gov

Catalytic asymmetric methods are also gaining prominence. These include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org Another powerful technique is the copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes, which has been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines and could potentially be adapted for piperazine synthesis. researchgate.net

The diastereoselective intramolecular palladium-catalyzed hydroamination of aminoalkenes has also been reported for the synthesis of 2,6-disubstituted piperazines, yielding the trans isomer. rsc.org The relative stereochemistry of the final product is often determined by advanced analytical techniques such as single-crystal X-ray diffraction. rsc.org

Table 2: Chiral Synthesis Approaches for Piperazine Derivatives

| Method | Key Features | Starting Materials | Product Type | Reference |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | (S)-Serine | Chiral (piperazin-2-yl)methanols | nih.gov |

| Asymmetric Hydrogenation | Palladium-catalyzed, produces chiral piperazin-2-ones. | Pyrazin-2-ols | Chiral piperazin-2-ones | dicp.ac.cnrsc.org |

| Intramolecular Hydroamination | Palladium-catalyzed, diastereoselective. | Aminoalkenes | Trans-2,6-disubstituted piperazines | rsc.org |

| Reductive Cyclization of Dioximes | Can be stereospecific, yielding cis-isomers. | Dioximes | Cis-2,6-disubstituted piperazines | nih.gov |

Enantioselective Synthetic Routes (e.g., from Chiral Amino Acid Precursors like (S)-Serine)

The synthesis of enantiomerically pure piperazines frequently leverages the "chiral pool," utilizing readily available chiral molecules like amino acids as starting materials. While a direct synthesis of 2-(piperazin-2-yl)ethan-1-ol from (S)-serine is not extensively documented in readily available literature, the principles of such a transformation are well-established in the synthesis of related chiral heterocycles.

One common strategy involves the conversion of amino acids into key intermediates, such as homochiral cyclic sulfamidates. These intermediates can then undergo nucleophilic displacement and subsequent cyclization to form the piperazine ring with a high degree of stereochemical control. For instance, a modular synthesis of 2,6-disubstituted piperazines has been achieved using this approach, where the amino acid precursor dictates the final stereochemistry. rsc.org The key step is a highly diastereoselective intramolecular hydroamination of an aminoalkene substrate derived from the initial amino acid. rsc.org

Another approach involves the use of chiral auxiliaries. For example, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral agent like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. rsc.org These lactams serve as versatile intermediates for the enantiodivergent synthesis of various substituted piperidines and, by extension, could be adapted for piperazine synthesis. rsc.org

Diastereoselective Approaches in Heterocycle Synthesis

Achieving diastereoselectivity is paramount when multiple stereocenters are present in the piperazine ring. Modern synthetic chemistry offers several powerful methods to control the relative stereochemistry of substituents.

A notable approach is the Iridium-catalyzed formal [3+3] cycloaddition of imines. This atom-economical method facilitates a head-to-head coupling of easily prepared imines to generate complex C-substituted piperazines. nih.govacs.org The reaction proceeds with high yields and excellent regio- and diastereoselective control, typically forming a single, previously unreported diastereoisomer out of several possibilities. acs.org This highlights the unique reaction pathway governed by the iridium catalyst. acs.org

Palladium-catalyzed reactions also feature prominently. A highly diastereoselective intramolecular hydroamination has been employed as the key step in a modular synthesis of trans-2,6-disubstituted piperazines. rsc.org The stereochemical outcome is notable, with X-ray diffraction confirming the trans configuration and revealing that the piperazine ring adopts a twist-boat conformation instead of the more common chair form. rsc.org

Furthermore, visible-light-mediated epimerization offers a novel strategy for stereochemical editing. This method uses a photocatalyst to interconvert piperazine diastereomers, allowing for the transformation of a more easily synthesized but less stable isomer into the more thermodynamically favored one. nih.gov This process, which proceeds via a reversible hydrogen atom transfer (HAT) mechanism, is a powerful tool for accessing specific diastereomers that might be challenging to obtain directly. nih.gov

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh3)] | [3+3] Cycloaddition of Imines | Excellent diastereoselectivity; formation of a single diastereoisomer. | nih.govacs.org |

| Palladium-Catalyzed Hydroamination | Base-free Pd(DMSO)2(TFA)2 | Intramolecular Hydroamination | High diastereoselectivity for trans-2,6-disubstituted piperazines. | rsc.org |

| Visible-Light-Mediated Epimerization | Photocatalyst (e.g., Thiol) | Hydrogen Atom Transfer (HAT) | Converts less stable diastereomers to the thermodynamically favored isomers. | nih.gov |

Advanced Methodologies for Piperazine Ring Diversification

Beyond establishing the core stereochemistry, significant research has focused on methodologies to functionalize and diversify the piperazine scaffold, particularly at the nitrogen atoms.

N-Alkylation Strategies for Substituted Piperazines

The N-alkylation of piperazines is a fundamental transformation for creating vast libraries of derivatives. Three primary methods are widely employed in the synthesis of piperazine-containing drugs:

Nucleophilic Substitution: This classic method involves reacting the piperazine nitrogen with alkyl halides or sulfonates (e.g., mesylates). mdpi.com It has been used in the synthesis of numerous pharmaceuticals. mdpi.com To achieve mono-alkylation, strategies such as using a large excess of piperazine or employing a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen are common. researchgate.net Another approach involves the alkylation of N-acetylpiperazine, followed by acidic hydrolysis to remove the acetyl group. researchgate.net

Reductive Amination: This powerful technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). mdpi.comnih.gov This method is advantageous as it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines using strong reducing agents like lithium aluminum hydride or, more selectively, sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride etherate. mdpi.com

| Strategy | Reagents | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides (R-X), Alkyl sulfonates (R-OMs) | Widely used; control of mono- vs. di-alkylation is a key challenge. | mdpi.comresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, NaBH3(CN) | High efficiency; avoids over-alkylation to quaternary salts. | researchgate.netnih.gov |

| Carboxamide Reduction | LiAlH4 or NaBH4/BF3·OEt2 | Useful for converting amides to the corresponding alkylamines. | mdpi.com |

Palladium-Catalyzed Synthesis of Arylpiperazines

The introduction of an aryl group onto a piperazine nitrogen (N-arylation) is most commonly achieved via the Palladium-catalyzed Buchwald-Hartwig amination. mdpi.com This cross-coupling reaction provides an efficient route to biologically relevant arylpiperazines by reacting an aryl halide (or triflate) with piperazine. organic-chemistry.org The reaction typically proceeds under aerobic conditions and can tolerate a range of functional groups, including sterically hindered aryl chlorides, to afford the desired products in very good yields. organic-chemistry.org

Ruthenium(II)-Catalyzed Diol-Diamine Coupling

A sustainable and atom-economical approach to constructing the piperazine ring itself involves the Ruthenium(II)-catalyzed coupling of a diol and a diamine. organic-chemistry.orgthieme-connect.com This process, known as a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reaction, involves the in-situ oxidation of the diol to a dialdehyde, which then condenses with the diamine, followed by reduction to the piperazine. Water is the only byproduct. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be particularly effective, as it tolerates the chelating nature of the diamine substrate, which can often lead to catalyst deactivation. thieme-connect.com This methodology has been successfully applied to the synthesis of pharmaceuticals such as cyclizine (B1669395) and homochlorcyclizine. thieme-connect.com

Visible-Light-Promoted Decarboxylative Annulation

Photoredox catalysis has emerged as a powerful tool for mild and efficient bond formation. A notable application is the visible-light-promoted decarboxylative annulation to form 2-substituted piperazines. organic-chemistry.org In this method, a glycine-based diamine undergoes a reaction with various aldehydes in the presence of an iridium-based photocatalyst like [Ir(ppy)2(dtbpy)]PF6. organic-chemistry.org The reaction proceeds under mild conditions and allows for the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines, demonstrating the versatility of using light to drive complex ring-forming reactions. organic-chemistry.org

Intramolecular Hydroamination for 2,6-Disubstituted Piperazines

A significant advancement in the synthesis of chiral 2,6-disubstituted piperazines involves a highly diastereoselective intramolecular hydroamination reaction catalyzed by palladium. nih.govacs.org This method provides a modular and efficient route to enantiopure trans-2,6-disubstituted piperazines with differentially protected nitrogen atoms. acs.org

The core of this methodology is the cyclization of an aminoalkene substrate. These substrates are prepared in high yields through the nucleophilic displacement of cyclic sulfamidates, which are themselves derived from amino acids. nih.govacs.org This approach allows for the introduction of a variety of alkyl and aryl substituents at the 2-position of the piperazine ring. nih.govacs.org

The key hydroamination step is catalyzed by a palladium complex, which facilitates the intramolecular addition of the amine to the alkene. acs.org The reaction proceeds with high yields and excellent diastereoselectivity, favoring the formation of the trans isomer. acs.org X-ray crystallography studies have confirmed the trans stereochemistry of the resulting 2,6-disubstituted piperazines. nih.govacs.org These studies also revealed that the preferred conformation of the product is a twist-boat, a result of A(1,3) strain. nih.govacs.org

The nature of the protecting group on the internal nitrogen atom can influence the reaction rate. For instance, when the nitrogen is protected as a sulfonamide, the aminoalkenes readily undergo hydroamination. acs.org However, a trifluoroacetyl (TFA) protecting group, being slightly more basic, can slow down the reaction. This is believed to be due to the inhibition of the protonolysis step in the catalytic cycle. acs.org To overcome this, the addition of a co-catalytic acid, such as tetrafluoroboric acid (HBF₄·Et₂O), can be employed to restore catalytic activity and achieve nearly quantitative yields of the desired piperazine. acs.org

| Substrate | Protecting Group (N-4) | Catalyst System | Product | Yield | Diastereoselectivity (trans:cis) |

| 2-Substituted aminoalkene | Sulfonamide | Palladium complex | trans-2,6-Disubstituted piperazine | Excellent | Good to Excellent |

| 2-Substituted aminoalkene | TFA | Palladium complex | trans-2,6-Disubstituted piperazine | Lower (initially) | Good to Excellent |

| 2-Substituted aminoalkene | TFA | Palladium complex + HBF₄·Et₂O | trans-2,6-Disubstituted piperazine | Nearly quantitative | Good to Excellent |

DABCO Bond Cleavage in Piperazine Synthesis

The cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) presents an efficient and straightforward strategy for the synthesis of functionalized piperazine derivatives. rsc.orgnih.gov This method is particularly useful as it avoids modification of the carbon atoms within the piperazine ring. nih.gov The versatility of this approach allows for the synthesis of a diverse range of drug-like piperazine compounds. rsc.org

The fundamental principle of this synthetic route involves the activation of DABCO to form a quaternary ammonium salt, which then acts as a potent electrophile. rsc.orgnih.gov This activation can be achieved using a wide variety of reagents, including:

Aryl and heteroaryl halides rsc.orgnih.gov

Carboxylic acids rsc.orgnih.gov

Diaryliodonium salts rsc.orgnih.gov

Activated alkynes rsc.orgnih.gov

Once the DABCO quaternary salt is formed, it is susceptible to nucleophilic attack, leading to the cleavage of a C–N bond and the formation of a substituted piperazine. nih.govresearchgate.net A broad spectrum of nucleophiles can be employed in this ring-opening reaction, enabling the formation of various C–O, C–S, C–N, C–P, and C–C bonds. rsc.orgnih.gov Suitable nucleophiles include phenols, thiophenols, thiols, alcohols, aliphatic and aromatic amines, sulfinates, phthalimide, indoles, sodium azide, triazoles, tetrazoles, sodium cyanide, enols, and enolates. rsc.org

In addition to the use of pre-activated DABCO salts, the in situ activation of DABCO within multicomponent reactions has also proven to be an effective tactic for the diversity-oriented synthesis of piperazine derivatives. rsc.orgnih.gov Furthermore, transition-metal catalysis has been applied to facilitate DABCO bond cleavage. For example, a dual catalyst system comprising a palladium complex and Ru(bipy)₃(PF₆)₂ under irradiation-free conditions has been developed for the regioselective synthesis of aryl piperazines from the corresponding C–H compounds and Selectfluor®, a DABCO derivative. nih.gov

| Activating Reagent for DABCO | Resulting Electrophile | Example Nucleophiles | Resulting Piperazine Derivative |

| Alkyl Halides, Aryl Halides | Quaternary Ammonium Salt | Phenols, Thiols, Alcohols, Amines | N-Alkyl/Aryl-N'-substituted piperazine |

| Carboxylic Acids | Acyl-activated DABCO Salt | Various nucleophiles | N-Acyl-N'-substituted piperazine |

| Diaryliodonium Salts | Aryl-DABCO Salt | Benzimidazolone sodium salt | N-Aryl-N'-substituted piperazine |

| Activated Alkynes | Vinyl-activated DABCO Salt | Various nucleophiles | N-Vinyl-N'-substituted piperazine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the proton and carbon environments, as well as the protonation state of the nitrogen atoms within the piperazine ring.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons of the piperazine ring and the 2-hydroxyethyl substituent. The protonation of the piperazine nitrogen atoms by hydrochloric acid significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield compared to the free base. nih.govchemicalbook.comchemicalbook.com The chemical shifts are also sensitive to the solvent used, with variations observed in different deuterated solvents. nih.govresearchgate.net

In a typical deuterated solvent like D₂O, the protons on the piperazine ring would likely appear as a series of multiplets in the range of 3.0-4.0 ppm. The protons of the ethanol substituent, specifically the methylene (B1212753) group attached to the piperazine ring and the methylene group attached to the hydroxyl group, are also expected to resonate in this region. The proton on the C2 of the piperazine ring, being a methine proton adjacent to a nitrogen and the substituent, would have a distinct chemical shift. The hydroxyl proton and the amine protons may exchange with D₂O, potentially leading to their signal being absent or appearing as a broad singlet. In a non-protic solvent like DMSO-d₆, these exchangeable protons would be observable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperazine ring protons | 3.0 - 4.0 | Multiplets |

| -CH₂- (adjacent to piperazine) | ~3.2 | Multiplet |

| -CH₂- (adjacent to -OH) | ~3.8 | Multiplet |

| C2-H (methine) | ~3.5 | Multiplet |

| N-H (piperazine) | Broad singlet | Broad |

¹³C NMR for Carbon Skeleton Elucidation (including CP/MAS for solid-state analysis)

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts of the piperazine ring carbons are typically found in the range of 40-55 ppm. researchgate.netchemicalbook.com The presence of the hydrochloride salt will cause a downfield shift of the carbon signals adjacent to the protonated nitrogen atoms compared to the free base. libretexts.org

The carbon of the methylene group attached to the hydroxyl group is expected to appear further downfield, typically in the 60-70 ppm range, due to the deshielding effect of the oxygen atom. libretexts.org The carbons of the piperazine ring will show distinct signals due to the asymmetric substitution at the C2 position.

For solid-state analysis, Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR is a powerful technique. A study on a related compound, bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate, demonstrated the utility of ¹³C CP-MAS NMR in confirming the crystallographic structure. researchgate.net This technique would be valuable for characterizing the solid-state conformation and packing of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Piperazine ring carbons | 40 - 55 |

| -CH₂- (adjacent to piperazine) | ~55 |

| -CH₂- (adjacent to -OH) | ~65 |

¹⁵N NMR for Nitrogen Atom Protonation State Determination

¹⁵N NMR spectroscopy is a highly effective tool for directly observing the nitrogen atoms and determining their protonation state. The chemical shifts of nitrogen atoms are very sensitive to their electronic environment. For piperazine derivatives, the protonation of a nitrogen atom generally leads to a significant change in its ¹⁵N chemical shift. This technique can definitively confirm the formation of the hydrochloride salt and identify which of the two nitrogen atoms in the piperazine ring are protonated. In the case of this compound, both nitrogen atoms are expected to be protonated, leading to distinct signals in the ¹⁵N NMR spectrum that are shifted compared to the free base.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the protonated amine groups in the piperazine ring are expected to appear as broad bands in the 2400-3000 cm⁻¹ region. nist.govniscpr.res.in

The C-H stretching vibrations of the aliphatic methylene and methine groups will be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are typically found in the 1000-1200 cm⁻¹ region. niscpr.res.in The C-O stretching vibration of the primary alcohol will likely appear around 1050 cm⁻¹. The IR spectrum of piperazine monohydrochloride shows characteristic absorptions that can be used as a reference for identifying the spectral features of the piperazinium ion in the target compound. nist.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H⁺ | Stretching | 2400 - 3000 (broad) |

| C-H | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry can confirm its molecular mass and provide insights into its structural connectivity.

The molecular formula for the free base, 2-(Piperazin-2-yl)ethan-1-ol, is C₆H₁₄N₂O, with a calculated molecular weight of approximately 130.19 g/mol . nih.gov In its hydrochloride salt form (C₆H₁₅ClN₂O), the protonated molecule would be observed in the mass spectrum.

The fragmentation of piperazine derivatives in mass spectrometry is well-documented. nih.gov For 2-(Piperazin-2-yl)ethan-1-ol, the fragmentation pattern would be expected to involve the characteristic cleavage of the piperazine ring and the ethanol side chain. Common fragmentation pathways would include the loss of the hydroxyethyl (B10761427) group, cleavage of the C-C bond in the side chain, and the opening of the piperazine ring. Analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions allows for the reconstruction of the molecule's structure.

A representative mass spectrum would likely show a base peak corresponding to a stable fragment, along with other significant peaks that can be assigned to specific structural components. The following table illustrates a hypothetical fragmentation pattern for the protonated molecule [M+H]⁺.

| m/z Value | Possible Fragment |

| 131 | [M+H]⁺ of the free base |

| 113 | Loss of H₂O |

| 101 | Loss of CH₂CH₂OH |

| 87 | Cleavage of the piperazine ring |

| 44 | Fragment from the ethanol side chain |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. thermofisher.compnnl.gov For this compound, with the molecular formula C₆H₁₅ClN₂O, the theoretical elemental composition can be calculated. This experimental data is then compared with the calculated values to confirm the purity and identity of the synthesized compound.

The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The presence of chlorine (Cl) and oxygen (O) can also be determined.

Table of Theoretical Elemental Composition for C₆H₁₅ClN₂O

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 6 | 72.06 | 43.24 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 9.09 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 21.28 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 16.82 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.60 |

| Total | | | 166.68 | 100.00 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities or solvent molecules within the sample.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

For this compound, a single crystal X-ray diffraction study would reveal the precise solid-state structure. The piperazine ring is known to adopt a chair conformation, which is its most stable form. mdpi.com The analysis would confirm this conformation and determine the orientation of the ethanol substituent on the ring.

The hydrochloride salt nature of the compound means that one or both of the nitrogen atoms in the piperazine ring will be protonated, forming a piperazinium cation, with a chloride anion present to balance the charge. The crystallographic data would pinpoint which nitrogen atom is protonated and detail the geometry around it.

In the crystalline state, molecules of this compound will be held together by a network of intermolecular interactions. Due to the presence of protonated nitrogen atoms (N-H donors), the hydroxyl group (O-H donor and acceptor), and the chloride anion (acceptor), hydrogen bonding is expected to be the dominant intermolecular force. mdpi.comresearchgate.netmdpi.com

When 2-(Piperazin-2-yl)ethan-1-ol acts as a ligand in a metal complex, single crystal X-ray diffraction is invaluable for elucidating the structure of the resulting coordination compound. nih.govresearchgate.netbiointerfaceresearch.com The ligand can coordinate to a metal ion through the nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group.

The crystallographic analysis of such a complex would provide key information, including:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

The specific atoms of the ligand that are bonded to the metal ion.

The bond lengths and angles within the coordination sphere.

The conformation of the ligand upon coordination, which may differ from its free state.

The nature of any counter-ions and solvent molecules present in the crystal structure and their interactions.

Studies on similar piperazine-based ligands have shown that they can form both mononuclear and polynuclear complexes, and the piperazine ring can adopt different conformations, such as a boat conformation, upon coordination to a metal ion. nih.gov

Computational Chemistry and Mechanistic Investigations of 2 Piperazin 2 Yl Ethan 1 Ol Hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method that allows for the accurate prediction of molecular properties by calculating the electron density of a system. For 2-(piperazin-2-yl)ethan-1-ol hydrochloride, DFT calculations can provide a detailed understanding of its conformational preferences, electronic distribution, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry. researchgate.netnih.gov These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The presence of the ethanol (B145695) substituent and the hydrochloride salt formation will influence the specific conformational preferences and the orientation of the substituent. The protonation of one of the nitrogen atoms in the piperazine ring due to the hydrochloride will lead to a distortion of the ring geometry and a change in the electronic distribution.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. For piperazine derivatives, the nitrogen atoms are centers of high electron density, making them nucleophilic. The hydrochloride protonation will significantly alter the electronic landscape, with the protonated nitrogen becoming an electrophilic center.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. While a direct experimental spectrum for this compound is not readily available in the literature, DFT calculations on similar piperazine derivatives have shown good agreement with experimental data after applying a scaling factor to the computed wavenumbers. researchgate.netmdpi.com For instance, the characteristic N-H stretching vibrations of the protonated amine and the O-H stretching of the alcohol group would be prominent features in the predicted IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. researchgate.net These calculations can help in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each atom. The chemical shifts of the protons and carbons in the vicinity of the protonated nitrogen and the hydroxyl group would be particularly sensitive to the electronic effects within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For piperazine derivatives, the transitions are often of the n → σ* or π → π* type, depending on the specific substituents and conjugation within the molecule.

Table 1: Predicted Spectroscopic Data for a Representative Piperazine Derivative Note: This table is illustrative and based on general findings for piperazine derivatives, as specific data for this compound is not available.

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value for Piperazine Derivatives |

|---|---|---|

| IR Spectroscopy | N-H Stretch (protonated) | 3200-3400 cm⁻¹ |

| O-H Stretch | 3200-3600 cm⁻¹ | |

| C-N Stretch | 1100-1300 cm⁻¹ | |

| 1H NMR | Protons adjacent to N⁺-H | δ 3.0-3.5 ppm |

| Protons on ethanol chain | δ 3.5-4.0 ppm | |

| 13C NMR | Carbons adjacent to N⁺-H | δ 40-50 ppm |

Calculation of Partial Charges and Proton Affinities

Partial Charges: The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. Several methods are available for this, including Mulliken population analysis, Natural Population Analysis (NPA), and methods based on fitting the electrostatic potential (ESP). wikipedia.orgq-chem.comuni-muenchen.de Mulliken charges, while widely used, are known to be highly dependent on the basis set employed. wikipedia.org NPA is generally considered to provide a more reliable description of the charge distribution. For this compound, the protonated nitrogen atom is expected to carry a significant positive partial charge, while the unprotonated nitrogen and the oxygen atom will have negative partial charges, reflecting their higher electronegativity.

Proton Affinities: Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. DFT calculations can provide accurate predictions of proton affinities. researchgate.net For 2-(piperazin-2-yl)ethan-1-ol, there are two nitrogen atoms that can be protonated. The proton affinity will be higher for the nitrogen atom that leads to a more stable protonated species. The presence of the electron-withdrawing hydroxyl group on the ethanol substituent will slightly decrease the basicity of the piperazine nitrogens compared to unsubstituted piperazine. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. In 2-(piperazin-2-yl)ethan-1-ol, the HOMO is expected to be localized primarily on the unprotonated nitrogen atom, which is the most nucleophilic site.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. In the protonated form, the LUMO will likely have significant contributions from the protonated nitrogen and the adjacent atoms, indicating the most electrophilic region of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical stability of a molecule. A larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Piperazine Derivative Note: This table is illustrative and based on general findings for piperazine derivatives, as specific data for this compound is not available.

| Molecular Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.0 to -7.0 | Nucleophilicity, electron-donating ability |

| LUMO | +1.0 to +2.0 | Electrophilicity, electron-accepting ability |

Mechanistic Studies of Reactions Involving Piperazine-Ethanol Scaffolds

The unique structural and electronic properties of piperazine-ethanol scaffolds make them interesting candidates for use in organocatalysis. researchgate.net Computational studies can provide detailed mechanistic insights into how these molecules might facilitate chemical reactions.

Investigation of Single Electron Transfer (SET) Mechanisms in Organocatalysis

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule. In organocatalysis, SET processes can be used to generate radical intermediates, opening up new reaction pathways. nih.gov

While direct studies on SET mechanisms involving piperazine-ethanol scaffolds are limited, research on related systems, such as diketopiperazines, has provided evidence for their ability to act as electron donors in SET processes. rsc.org The unprotonated nitrogen atom in 2-(piperazin-2-yl)ethan-1-ol, with its lone pair of electrons, has the potential to act as a single electron donor under appropriate conditions, particularly when activated by a base to form a more electron-rich species.

A hypothetical SET mechanism involving a piperazine-ethanol scaffold in an organocatalytic cycle could proceed as follows:

Deprotonation: A base removes a proton from the N-H or O-H group, increasing the electron-donating ability of the catalyst.

Single Electron Transfer: The resulting anionic species transfers a single electron to a suitable substrate, generating a radical cation of the catalyst and a radical anion of the substrate.

Substrate Transformation: The substrate radical anion undergoes further reaction to form the desired product.

Catalyst Regeneration: The catalyst radical cation is reduced back to its neutral state, completing the catalytic cycle.

DFT calculations can be used to model each step of this proposed mechanism, calculating the energies of intermediates and transition states to determine the feasibility of the catalytic cycle. Such studies are crucial for the rational design of new organocatalysts based on the piperazine-ethanol scaffold.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a fundamental computational tool used to map out the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating transition state structures, which are saddle points on the potential energy surface, and calculating the associated energy barriers. For piperazine systems, this has been applied to understand various reactions, from biosynthesis to degradation.

A notable example is the elucidation of the biosynthetic pathway of herquline A, a complex fungal piperazine alkaloid. nih.govnih.gov Computational analysis was instrumental in understanding the cascade of stereoselective and nonenzymatic transformations that follow the N-methylation of the piperazine core. nih.govbohrium.comresearchgate.net By calculating the relative free energies of key intermediates and transition states, researchers could rationalize the observed reactivities and stereochemical outcomes. nih.gov For instance, density functional theory (DFT) calculations using methods like M06-2X/6-31G(d) in the gas phase and M06-2X/def2-tzvpp//6-31G(d) with an SMD water solvent model were used to determine the favorability of different cyclization pathways. nih.gov

In another context, quantum chemistry calculations have been performed to investigate the nitrosation mechanism of piperazine (PZ), a critical process in the context of its use in post-combustion CO₂ capture. nih.gov These studies revealed a novel three-step nitrosation mechanism for the reaction of piperazine species with N₂O₃, which is initiated by the formation of a charge-transfer complex. nih.gov The presence of CO₂ was found to significantly accelerate nitrosation by NO₂⁻ through the formation of a more reactive nitrosating agent, ONOCO₂⁻. nih.gov Such detailed pathway elucidation is crucial for developing strategies to prevent the formation of carcinogenic nitrosamines. nih.gov

While the specific reaction pathways for this compound have not been detailed, these examples demonstrate the power of computational chemistry to unravel complex reaction mechanisms involving the piperazine scaffold.

Computational Assessment of Reaction Kinetics and Thermodynamics

Computational methods are frequently employed to predict the kinetic and thermodynamic parameters of reactions, providing data that can be difficult or costly to obtain experimentally. This is particularly relevant for industrial applications of piperazine derivatives, such as in CO₂ capture technologies.

Rigorous thermodynamic models have been developed for aqueous piperazine (PZ) and its derivatives to predict properties like CO₂ solubility, heat of absorption, and speciation over a range of temperatures and concentrations. utexas.eduresearchgate.net These models, often implemented in software like Aspen Plus®, use frameworks such as the electrolyte Non-Random Two-Liquid (eNRTL) activity coefficient model. utexas.eduresearchgate.netresearchgate.net For instance, a model for an equimolal mixture of 4 m 2-methylpiperazine (B152721) (2MPZ) and 4 m piperazine (PZ) successfully predicted the CO₂ equilibrium partial pressure from 40-160 °C and an average differential heat of absorption around -70 kJ/mol CO₂. researchgate.net

The kinetic parameters for the reactions involved in these processes can also be determined computationally. The Arrhenius equation is used to model the temperature dependence of reaction rates, with parameters like the pre-exponential factor (k) and activation energy (E) being key outputs. researchgate.net

Table 1: Sample Reaction Kinetic Parameters for a 2MPZ/PZ System

| Reaction | Forward Reaction k at 40°C (m⁻¹s⁻¹) | Forward Reaction E (kJ/mol) |

|---|---|---|

| PZ + H₂O ⇌ PZH⁺ + OH⁻ | 5.80E+07 | 20 |

| 2MPZ + H₂O ⇌ 2MPZH⁺ + OH⁻ | 2.00E+07 | 20 |

| PZH⁺ + H₂O ⇌ PZH₂²⁺ + OH⁻ | 1.00E+08 | 20 |

| PZCOO⁻ + H₂O ⇌ PZH⁺ + HCO₃⁻ | 1.00E-04 | 55.6 |

| 2MPZCOO⁻ + H₂O ⇌ 2MPZH⁺ + HCO₃⁻ | 1.00E-04 | 55.6 |

This table is generated based on data for the 2MPZ/PZ system and is for illustrative purposes. Source: researchgate.net

Furthermore, molecular dynamics simulations have been used to investigate the role of piperazine as an additive in crystallization processes, revealing its effect on both thermodynamics and nucleation kinetics. rsc.orgaiche.org Studies on the triethylenediamine (TEDA)–methyl tertiary butyl ether (MTBE) system showed that the presence of piperazine increased the solubility of TEDA in MTBE. rsc.org This was attributed to stronger interactions between the solute and solvent in the presence of piperazine, which in turn influenced the nucleation rate. rsc.orgaiche.org

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. The piperazine scaffold is a common feature in many therapeutic agents, making it a frequent subject of such computational studies. scilit.comnih.gov

Structure-Based Computational Design Approaches

Structure-based design leverages the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. scilit.com This rational approach has been applied to design piperazine derivatives for various therapeutic targets.

The process often begins with the determination of the target's structure, either experimentally via X-ray crystallography or NMR spectroscopy, or computationally through methods like homology modeling. scilit.com With the 3D structure in hand, medicinal chemists can design novel ligands, such as those containing the this compound scaffold, to fit within the target's binding site. Molecular docking simulations are then used to predict the binding pose and affinity of these designed compounds. This approach has been highlighted as crucial for optimizing piperazine derivatives by improving their binding affinity and specificity.

For example, structure-based computational techniques were used to design novel covalent binders for the treatment of sickle cell disease, building upon the structure of an existing inhibitor. rsc.org This highlights how understanding the interaction between a ligand and its target at an atomic level can guide the development of new and improved therapeutic agents.

Scaffold Hopping and Virtual Screening Methodologies

Scaffold hopping is a computational strategy in drug discovery used to identify new molecular backbones (scaffolds) that can serve as functional replacements for a known active compound. This technique aims to find structurally novel compounds that retain the desired biological activity but may possess improved properties, such as better metabolic stability or fewer side effects. The piperazine ring itself is often a result of or a starting point for scaffold hopping strategies. acs.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When combined with scaffold hopping, it becomes a powerful tool for discovering new lead compounds. A known active molecule can be used as a template for a scaffold hopping search to generate a virtual library of new compounds, which are then screened based on their predicted binding affinity to the target.

For instance, in a study on mIDH1 inhibitors, scaffold hopping was performed on a potent compound containing a piperazine substituent to generate a virtual database of 1000 new compounds. researchgate.net These were then subjected to docking-based virtual screening, which identified 100 new structures with better predicted docking scores than the original compound. researchgate.net

Table 2: Illustrative Virtual Screening Results for Piperazine Derivatives as Acetylcholinesterase Inhibitors

| Compound | Binding Energy (kcal/mol) | Interaction with Catalytic Site | Interaction with Peripheral Anionic Site |

|---|---|---|---|

| Derivative K | -8.54 | Yes (H-bond) | Yes (H-bond) |

| Derivative S1 | -7.98 | Yes (H-bond) | Yes (H-bond) |

| Derivative S3 | -8.45 | Yes (H-bond) | Yes (H-bond) |

| Derivative S4 | -7.63 | No (H-bond) | No (H-bond) |

| Derivative S7 | -8.21 | No (H-bond) | No (H-bond) |

This table is based on findings for a series of piperazine derivatives and demonstrates the type of data generated in virtual screening studies. Source: biorxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For cyclic systems like the piperazine ring in this compound, the chair conformation is generally the most stable.

A conformational study of 2-substituted piperazines revealed that an axial conformation for the substituent is often preferred. jst.go.jp In the case of ether-linked substituents, this axial preference can be further stabilized by an intramolecular hydrogen bond. jst.go.jp This conformational preference can have significant implications for how the molecule binds to its biological target. jst.go.jp

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In drug design, MD simulations are used to explore the conformational flexibility of both the ligand and its target receptor, providing a more realistic picture of the binding process. For example, MD simulations were used to optimize a homology model of the δ opioid receptor and to study the binding interactions of a potent benzhydrylpiperazine agonist. bohrium.com These simulations can reveal crucial amino acid residues involved in binding and help to understand the stability of the ligand-receptor complex. bohrium.comresearchgate.net

Table 3: Conformational Preferences in 2-Substituted Piperazines

| Substituent Type | Preferred Conformation | Stabilizing Factors |

|---|---|---|

| 1-Acyl | Axial | Steric and electronic effects |

| 1-Aryl | Axial | Steric and electronic effects |

| Ether-linked | Axial | Intramolecular hydrogen bond |

This table summarizes general findings from conformational studies on related piperazine compounds. Source: jst.go.jp

3D Homology Modeling in Chemical Research

When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The process involves finding a known experimental structure of a homologous protein (the template) and using it to build a model of the target protein.

This approach has been successfully applied in research involving piperazine-based ligands. In a study of δ opioid receptor agonists, a homology model of the active form of the receptor was built using the crystal structure of the active μ opioid receptor as a template. nih.govbohrium.com This model was then further refined using molecular dynamics simulations and used for docking studies with benzhydrylpiperazine agonists to identify key binding residues. nih.govbohrium.com This combined approach of homology modeling, docking, and MD simulations is a powerful strategy for structure-based drug design when an experimental structure of the target is not available. bohrium.com

Quantum Chemical Investigations of Reactivity

Quantum chemical calculations have become an indispensable tool for understanding and predicting the chemical reactivity of molecular systems, including those containing the piperazine scaffold, such as this compound. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity, guiding the synthesis of new derivatives and explaining their mechanistic pathways. tandfonline.comresearchgate.net

The reactivity of piperazine derivatives is often analyzed through the lens of Conceptual Density Functional Theory (CDFT), which defines a set of global and local descriptors to quantify reactivity. researchgate.nettandfonline.com Global reactivity descriptors, including the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comitu.edu.tr These descriptors provide a general overview of the molecule's stability and its propensity to react.

For instance, a higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy suggests a higher capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. itu.edu.tr

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

|---|---|---|---|

| Piperazine Derivative A | -3.5 eV | 5.0 eV | 1.225 eV |

| Piperazine Derivative B | -3.8 eV | 4.8 eV | 1.504 eV |

| Piperazine Derivative C | -3.2 eV | 5.2 eV | 0.985 eV |

Beyond these global descriptors, a more detailed understanding of reactivity can be achieved by examining local reactivity descriptors. These indices pinpoint the specific atoms or functional groups within a molecule that are most likely to participate in a chemical reaction. A sophisticated approach for this is the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) framework. tandfonline.comtandfonline.com This method allows for the identification of the most reactive sites within a molecule by calculating atomic basin properties. tandfonline.com

For piperazine derivatives, the nitrogen atoms of the piperazine ring are often identified as key reactive sites due to the presence of lone pairs of electrons, making them nucleophilic centers. The specific reactivity of each nitrogen atom can be influenced by the presence of substituents on the ring. rsc.org Computational studies on various piperazine derivatives have consistently shown that the electronic properties and, consequently, the reactivity of the piperazine moiety can be finely tuned through synthetic modifications. tandfonline.comtandfonline.com

The following table presents a hypothetical local reactivity analysis for the nitrogen atoms in a substituted piperazine derivative, showcasing how computational methods can distinguish the reactivity of different sites within the same molecule.

| Atomic Site | Condensed Fukui Function (f-) for Nucleophilic Attack | Condensed Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| N1 (unsubstituted) | 0.25 | 0.05 |

| N4 (substituted) | 0.15 | 0.08 |

These quantum chemical investigations are not merely theoretical exercises; they provide a rational basis for designing molecules with desired properties. For example, by understanding the reactivity of the piperazine ring in this compound, chemists can predict how it might interact with biological targets or how to best approach its derivatization to create new compounds with enhanced activities. nih.gov The synergy between experimental synthesis and computational analysis accelerates the discovery and development of novel piperazine-containing compounds. tandfonline.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate and Building Block

The piperazine (B1678402) heterocycle is a frequently utilized scaffold in the design of biologically active compounds and functional materials. nih.gov Its presence can significantly influence the physicochemical properties of a molecule, such as basicity and lipophilicity. nih.gov

The piperazine moiety is a cornerstone in the synthesis of numerous complex molecules, particularly within the pharmaceutical industry. mdpi.com The N-H groups of the piperazine ring and the terminal hydroxyl group of 2-(piperazin-2-yl)ethan-1-ol provide multiple reaction sites for elaboration, allowing it to serve as a foundational building block.

Researchers have utilized piperazine derivatives to construct novel anticancer agents. For instance, new vindoline-piperazine conjugates have been synthesized by coupling N-substituted piperazine pharmacophores to the vindoline (B23647) framework, a component of Vinca alkaloids used in chemotherapy. nih.gov In these studies, piperazine derivatives were linked to the vindoline structure at various positions to explore their antiproliferative activity against a panel of human tumor cell lines. nih.gov Several of these conjugates, such as those incorporating [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine, displayed outstanding potency against colon, melanoma, renal, and breast cancer cell lines. nih.gov This highlights the role of the piperazine unit as a critical component for generating complex and potent bioactive molecules.

Furthermore, the related isomer, 1-(2-hydroxyethyl)piperazine, has been employed as a starting material in multi-step syntheses to produce inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), a promising target for treating hyperlipidemia and atherosclerosis. mdpi.com This underscores the utility of the piperazine-ethanol scaffold in accessing intricate molecular targets.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex products from three or more starting materials in a single step. nih.govmdpi.com The piperazine scaffold, with its two distinct nitrogen atoms, is well-suited for use as a building block in MCRs.

A base-induced, three-component reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com This process involves the reaction of disulfides, a chloride salt, and trimethylsilyl (B98337) cyanide. mdpi.com While this example uses a derivative, a bifunctional molecule like 2-(Piperazin-2-yl)ethan-1-ol hydrochloride possesses the necessary primary/secondary amine functionality to potentially participate as the amine component in well-known MCRs like the Ugi or Passerini reactions. nih.govmdpi.com The ability to incorporate such building blocks into MCRs facilitates the rapid generation of diverse chemical libraries for drug discovery and materials science, where varied functional groups can be introduced in a step-economical fashion. nih.gov

Organocatalysis Mediated by Piperazine-Ethanol Derivatives

In recent years, small organic molecules have emerged as effective catalysts for a wide range of chemical transformations, offering a cost-effective and less toxic alternative to traditional metal-based catalysts. Derivatives of piperazine-ethanol have shown significant promise in this area.

A significant breakthrough in organocatalysis involves the use of 1-(2-hydroxyethyl)piperazine, an isomer of the title compound, as a highly efficient catalyst for the direct C(sp²)–H arylation of unactivated arenes. acs.orgnih.govresearchgate.net This transformation, which forms biaryl structures common in pharmaceuticals and organic materials, traditionally faces challenges. nih.gov

The catalytic system, utilizing 1-(2-hydroxyethyl)piperazine in the presence of potassium tert-butoxide, promotes both intermolecular and intramolecular C–H bond activation. acs.org This allows for the coupling of unactivated benzenes with various aryl halides (iodides, bromides, and chlorides) to synthesize biaryls. nih.gov Mechanistic studies suggest the reaction proceeds via a single-electron-transfer (SET) pathway involving aryl radical anions. researchgate.net This transition-metal-free method represents a cheaper and more practical approach to biaryl synthesis under relatively mild conditions. acs.orgrsc.org The catalyst was also capable of performing both inter- and intramolecular direct arylations simultaneously in one pot. nih.gov

The versatility of the 1-(2-hydroxyethyl)piperazine catalytic system is highlighted by its broad substrate scope and high functional group tolerance. acs.org The intermolecular C–H arylation proceeds smoothly with only 10 mol % of the organocatalyst. nih.gov

The reaction accommodates a wide range of aryl halides and unactivated arenes. Research has demonstrated successful couplings with aryl halides bearing both electron-donating and electron-withdrawing groups. The scope of the reaction highlights its robustness and practical applicability for synthesizing diverse biaryl compounds.

Table 1: Substrate Scope for the Intermolecular Direct C(sp2)–H Arylation Catalyzed by 1-(2-hydroxyethyl)piperazine Reaction conditions involved coupling an aryl halide with an arene in the presence of the catalyst and a base. Data sourced from a study by Punji, B. et al. (2020). acs.orgresearchgate.net

| Entry | Aryl Halide | Arene | Product | Yield (%) |

| 1 | 4-Iodoanisole | Benzene | 4-Methoxybiphenyl | 91 |

| 2 | 4-Iodotoluene | Benzene | 4-Methylbiphenyl | 88 |

| 3 | 1-Iodo-4-(tert-butyl)benzene | Benzene | 4-(tert-Butyl)biphenyl | 85 |

| 4 | 4-Bromotoluene | Benzene | 4-Methylbiphenyl | 81 |

| 5 | 4-Chlorotoluene | Benzene | 4-Methylbiphenyl | 75 |

| 6 | 1-Iodonaphthalene | Benzene | 1-Phenylnaphthalene | 86 |

| 7 | 4-Iodotoluene | Toluene | 4,4'-Dimethylbiphenyl | 78 (mixture of isomers) |

| 8 | 4-Iodoanisole | Anisole | 4,4'-Dimethoxybiphenyl | 82 (mixture of isomers) |

The system's functional group tolerance, successful gram-scale synthesis, and kinetic studies further emphasize the versatile nature of this catalytic methodology. researchgate.net

Ligand Design for Coordination Complexes and Organometallics

The piperazine ring, with its two nitrogen donor atoms, is an excellent scaffold for the design of ligands for coordination chemistry. These nitrogen atoms can coordinate to a metal center, forming stable complexes with applications in catalysis, materials science, and medicine. The ethanol (B145695) side chain on 2-(Piperazin-2-yl)ethan-1-ol provides an additional site for modification, allowing for the fine-tuning of the ligand's electronic and steric properties.

A notable application is the incorporation of a piperazine moiety into salicylaldehyde-derived hydrazone ligands. rsc.org These ONN-donor ligands have been used to prepare Platinum(II) complexes. rsc.org The resulting complexes were evaluated for their anticancer effects and showed potent cytotoxic activity against pancreatic ductal adenocarcinoma cells. rsc.org The piperazine unit is an important functional component in many clinically approved drugs, and its incorporation into these metal complexes highlights its value in medicinal inorganic chemistry. rsc.org By modifying the substituents on the piperazine ring or the ethanol group, a library of ligands can be generated, each potentially conferring unique properties to the resulting metal complex.

Synthesis and Structural Characterization of Metal-Piperazine Complexes

Piperazine and its derivatives, including those with hydroxyethyl (B10761427) substitutions, are well-regarded for their ability to form stable complexes with a variety of transition metal ions. biointerfaceresearch.com The nitrogen atoms of the piperazine ring act as excellent donor sites, facilitating coordination. biointerfaceresearch.com The synthesis of these complexes often involves the direct reaction of a piperazine derivative with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. biointerfaceresearch.comnih.gov

Research on the closely related ligand 1,4-bis(2-hydroxyethyl)piperazine (BHEP) has demonstrated the formation of complexes with Cu(II), Ni(II), Co(II), and Zn(II). ekb.eg These complexes have been synthesized and characterized using techniques like elemental analysis and mass spectrometry to confirm their stoichiometry and structure. ekb.eg Similarly, other piperazine-based ligands have been used to create complexes with Group 12 metals (Zn, Cd, Hg), which were structurally characterized using X-ray diffraction. rsc.org

The characterization of these metal-piperazine complexes relies on a suite of spectroscopic and analytical methods.

FT-IR Spectroscopy is used to confirm the coordination of the metal to the ligand, evidenced by the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. biointerfaceresearch.com

UV-Vis Spectroscopy provides information about the electronic environment of the metal ion within the complex. biointerfaceresearch.com

Mass Spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, supporting the proposed structures. biointerfaceresearch.com

X-ray Crystallography offers definitive proof of the three-dimensional structure, revealing precise bond lengths, bond angles, and coordination geometries. nih.govrsc.org

NMR Spectroscopy is employed to elucidate the structure of the ligands and their complexes in solution. biointerfaceresearch.com

The table below summarizes findings from the synthesis and characterization of complexes with related piperazine-based ligands.

| Ligand | Metal Ion(s) | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Cu(II), Ni(II), Co(II), Zn(II) | Potentiometric technique, direct synthesis | Elemental Analysis, Mass Spectra, DFT Calculations | ekb.eg |

| Ligands from piperazine and chloroethanol/styrene oxide | Co(II), Cu(II), Zn(II) | Direct condensation/ring-opening reaction in methanol or acetonitrile | FT-IR, UV-Vis, Mass Spectrometry, 1H-NMR, TGA | biointerfaceresearch.com |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Zn(II), Cd(II), Hg(II) | Direct reaction of ligand and metal salts | X-ray Diffraction, DFT Calculations | rsc.org |

| Piperazine-containing macrocycles | Cu(II), Zn(II) | Template synthesis followed by mixing ligand and metal salts in methanol or acetonitrile | X-ray Diffraction, NMR Spectroscopy | nih.govnih.gov |

Influence of Piperazine Ligands on Metal Coordination Geometries

The piperazine moiety and its substituents, such as the hydroxyethyl group in 2-(Piperazin-2-yl)ethan-1-ol, play a crucial role in dictating the coordination geometry of the resulting metal complexes. The rigid chair/boat conformation of the piperazine ring, combined with the flexibility of its pendant arms, allows for the formation of diverse and structurally unique coordination compounds. rsc.org

The participation of the piperazine nitrogen atoms in coordination is a key factor leading to this structural diversity. rsc.org For instance, studies on 1,4-bis(2-hydroxyethyl)piperazine complexes revealed that the coordination geometry is highly dependent on the metal ion. ekb.eg Density Functional Theory (DFT) calculations showed that its complexes with Cu(II) and Co(II) adopt a distorted octahedral geometry, the Ni(II) complex has a distorted square planar geometry, and the Zn(II) complex exhibits a distorted tetrahedral geometry. ekb.eg Upon complexation, the distance between the two nitrogen atoms in the piperazine ring decreases, and the bonds connected to the nitrogen atoms are elongated. ekb.eg

In another example, a tridentate ligand incorporating a piperazine ring formed zinc complexes with geometries ranging from trigonal bipyramidal to distorted tetrahedral within the same crystal structure. rsc.org The same ligand formed a distorted octahedral polymeric complex with cadmium and a square-pyramidal complex with mercury. rsc.org This demonstrates the ligand's ability to adapt to the electronic and steric requirements of different metal centers. The incorporation of piperazine into larger macrocyclic frameworks also serves to rigidify the ligand scaffold, which can enhance the stability of the corresponding metal complexes. nih.govnih.govresearchgate.net

The table below details the influence of various piperazine-based ligands on the coordination geometry of metal complexes.

| Ligand Type | Metal Ion | Resulting Coordination Geometry | Key Structural Influence | Reference |

|---|---|---|---|---|

| 1,4-bis(2-hydroxyethyl)piperazine | Cu(II), Co(II) | Distorted Octahedral | Bidentate N,N-chelation and coordination of hydroxyethyl groups or solvent molecules. | ekb.eg |

| 1,4-bis(2-hydroxyethyl)piperazine | Ni(II) | Distorted Square Planar | Specific electronic preference of Ni(II) with the ligand. | ekb.eg |

| 1,4-bis(2-hydroxyethyl)piperazine | Zn(II) | Distorted Tetrahedral | Flexible coordination typical for d¹⁰ Zn(II) ion. | ekb.eg |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Zn(II) | Trigonal Bipyramidal / Square Pyramidal & Distorted Tetrahedral | Participation of terminal piperazine nitrogen in coordination leads to diverse structures. | rsc.org |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Cd(II) | Distorted Octahedral (Polymeric) | Bridging nature of the ligand in the solid state. | rsc.org |